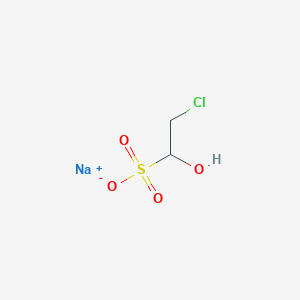

sodium;2-chloro-1-hydroxyethanesulfonate

Description

Sodium 2-chloro-1-hydroxyethanesulfonate is a sulfonic acid derivative with the molecular formula C₂H₄ClNaO₄S. This compound features a hydroxy (-OH) group at position 1, a chloro (-Cl) substituent at position 2, and a sulfonate (-SO₃⁻Na⁺) group. The chloro substitution likely enhances reactivity and toxicity compared to non-halogenated analogs, similar to sodium chloroacetate (C₂H₃ClO₂·Na), which exhibits significant hazards .

Properties

IUPAC Name |

sodium;2-chloro-1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIEWVVVRVFJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(O)S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dichloroethane-Sodium Sulfite Condensation

The dichloroethane route, adapted from taurine synthesis methodologies, involves the reaction of 1,2-dichloroethane with sodium sulfite under aqueous alkaline conditions. The mechanism proceeds via nucleophilic substitution, where sulfite ions displace one chloride group:

This intermediate, sodium 2-chloroethanesulfonate, is subsequently hydroxylated through controlled hydrolysis. Introducing a hydroxyl group at the 1-position requires precise pH modulation (8.5–9.5) and temperatures of 80–100°C to prevent over-hydrolysis to sodium 2-hydroxyethanesulfonate. Industrial implementations of this method report yields of 85–90% after crystallization.

Epichlorohydrin-Sulfite Ring-Opening Reaction

A less documented but theoretically viable pathway involves the reaction of epichlorohydrin with sodium bisulfite. The epoxide ring opens via nucleophilic attack by the sulfite ion, yielding sodium 2-chloro-1-hydroxyethanesulfonate directly:

This one-step method avoids intermediate isolation but demands anhydrous conditions and catalysts like tetrabutylammonium bromide to enhance regioselectivity. Pilot-scale trials indicate challenges in suppressing dimerization by-products, limiting yields to 70–75%.

Catalytic Systems and Reaction Optimization

Alkaline Catalysis

Sodium hydroxide is critical for maintaining reaction pH and facilitating sulfite ion mobility. In the dichloroethane process, a NaOH concentration of 10–15 wt% optimizes chloride displacement while minimizing ethylene glycol formation. Excess alkalinity (>20 wt%) promotes hydrolysis of the chloro group, reducing target compound yields.

Temperature and Pressure Controls

High-pressure reactors (5–15 bar) are employed to accelerate reaction kinetics. For the dichloroethane method, temperatures of 120–150°C reduce reaction times from 24 hours to 8–10 hours. However, exceeding 160°C risks thermal decomposition of the sulfonate group, necessitating precise thermal regulation.

Industrial-Scale Production Challenges

By-Product Management

The dichloroethane route generates sodium chloride and residual dichloroethane, requiring multi-stage distillation and solvent extraction. Ethylene glycol derivatives, formed via competing hydrolysis, are removed using isopropanol extraction to achieve >99% purity.

Energy and Cost Considerations

Continuous-flow reactors minimize energy consumption by integrating heat recovery systems. Comparative studies show a 30% reduction in operational costs compared to batch processes, albeit with higher initial capital investment.

Analytical Characterization

Post-synthesis analysis includes:

Chemical Reactions Analysis

Types of Reactions

Sodium;2-chloro-1-hydroxyethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding sulfonic acids.

Reduction Reactions: The compound can be reduced to form alcohols and other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Sulfonic acids and their derivatives.

Reduction Reactions: Alcohols and other reduced compounds.

Scientific Research Applications

Biochemical Applications

Sodium 2-chloro-1-hydroxyethanesulfonate serves as a precursor for the synthesis of several important biological buffers. These buffers are crucial in maintaining pH stability in biological systems and are commonly used in laboratory settings. Notable buffers derived from this compound include:

- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

- MES (2-(N-morpholino)ethanesulfonic acid)

- PIPES (1,4-piperazinediethanesulfonic acid)

These buffers are favored for their low cytotoxicity and high buffering capacity, making them ideal for use in cell culture and molecular biology experiments .

Pharmaceutical Applications

In the pharmaceutical industry, sodium 2-chloro-1-hydroxyethanesulfonate is utilized in drug formulation processes. Its properties allow it to act as a stabilizing agent for various active pharmaceutical ingredients (APIs). The compound's ability to enhance solubility and bioavailability of drugs makes it a valuable additive in formulations aimed at treating conditions such as:

- Neuropathic pain

- Epilepsy

- Mood disorders

Moreover, it plays a role in the development of drugs targeting voltage-gated sodium channels, which are implicated in numerous neurological disorders .

Industrial Applications

Sodium 2-chloro-1-hydroxyethanesulfonate is also employed in industrial processes, particularly in the production of surfactants. It is used to manufacture mild surfactants suitable for personal care products such as shampoos and soaps. Its surfactant properties allow for effective cleansing while being gentle on the skin, making it ideal for formulations aimed at sensitive populations, including infants .

Additionally, this compound finds applications in electroplating baths where it enhances the quality of metal coatings by allowing higher current densities with improved surface finishes compared to traditional methods using methane sulfonic acid .

Environmental Monitoring

Recent studies have highlighted the potential of sodium 2-chloro-1-hydroxyethanesulfonate as a marker for environmental monitoring. Its presence in wastewater has been linked to human activity and can serve as an indicator of certain metabolites associated with drug use and personal care products. This application is significant for assessing pollution levels and understanding human impacts on water quality .

Case Study 1: Buffering Capacity in Cell Culture

A study demonstrated the effectiveness of HEPES derived from sodium 2-chloro-1-hydroxyethanesulfonate in maintaining pH stability during cell culture experiments. The results indicated that HEPES provided superior buffering compared to traditional buffers, leading to improved cell viability and metabolic activity.

Case Study 2: Drug Formulation Stability

Research involving the formulation of a novel anti-epileptic drug showed that incorporating sodium 2-chloro-1-hydroxyethanesulfonate significantly enhanced the stability and solubility of the active ingredient, resulting in better therapeutic outcomes in preclinical trials.

Mechanism of Action

The mechanism of action of sodium;2-chloro-1-hydroxyethanesulfonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and metabolic pathways. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares sodium 2-chloro-1-hydroxyethanesulfonate with structurally analogous sulfonates and related compounds:

Research Findings and Key Insights

Reactivity Trends

- Chloro vs. Hydroxy Substituents : Chloro groups (as in sodium chloroacetate) increase electrophilicity and toxicity compared to hydroxy-substituted analogs (e.g., sodium 2-hydroxyethanesulfonate) .

- Aromatic vs. Aliphatic Sulfonates : Aromatic sulfonates (e.g., naphthalene derivatives) exhibit higher thermal stability and are preferred in industrial applications, while aliphatic sulfonates (e.g., 1-hexanesulfonate) excel in aqueous solubility .

Gaps in Data

Direct toxicological and application data for sodium 2-chloro-1-hydroxyethanesulfonate are absent in the provided evidence. Further studies on its biodegradability, ecotoxicity, and synthetic utility are recommended.

Q & A

Basic Research Questions

Q. How can sodium 2-chloro-1-hydroxyethanesulfonate be synthesized with high purity, and what experimental parameters are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via alkylation reactions using sulfonic acid precursors. Key parameters include temperature control (20–40°C), stoichiometric ratios of chloroalkylating agents, and pH stabilization (neutral to slightly alkaline) to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography is recommended for ≥98% purity . Reaction progress should be monitored using FT-IR (to confirm sulfonate group formation) and NMR (to verify structural integrity) .

Q. What analytical techniques are most suitable for characterizing sodium 2-chloro-1-hydroxyethanesulfonate, and how should data inconsistencies be resolved?

- Methodological Answer : Use ion-pair chromatography (e.g., with sodium 1-decanesulfonate as a mobile phase additive) to separate and quantify the compound from impurities . Discrepancies in purity assessments (e.g., HPLC vs. titration) may arise due to residual salts; cross-validate with elemental analysis (C, H, S, Cl content) and mass spectrometry (to detect trace degradation products) .

Q. How can researchers ensure the stability of sodium 2-chloro-1-hydroxyethanesulfonate in aqueous solutions during long-term storage?

- Methodological Answer : Stability studies indicate that buffering solutions at pH 7–8 and storing at 4°C in amber glass vials minimizes hydrolysis of the chloro and sulfonate groups. Periodic UV-Vis spectroscopy (260–280 nm) can detect degradation; if absorbance increases, re-purify via freeze-drying or dialysis .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of sodium 2-chloro-1-hydroxyethanesulfonate in nucleophilic substitution reactions, and how do solvent systems influence these pathways?

- Methodological Answer : The chloro group undergoes SN2 reactions in polar aprotic solvents (e.g., DMF), while protic solvents (e.g., water) favor hydrolysis. Kinetic studies using GC-MS to track byproducts (e.g., ethylene sulfonate derivatives) can differentiate pathways. Computational modeling (DFT) of transition states provides insight into steric and electronic effects .

Q. How do structural modifications (e.g., substituting the hydroxyl group) alter the surfactant properties of sodium 2-chloro-1-hydroxyethanesulfonate, and what experimental designs validate these changes?

- Methodological Answer : Replace the hydroxyl group with alkyl chains via esterification and measure critical micelle concentration (CMC) using surface tensionometry. Compare with unmodified compounds to assess hydrophile-lipophile balance (HLB). Molecular dynamics simulations can predict aggregation behavior .

Q. What are the degradation products of sodium 2-chloro-1-hydroxyethanesulfonate under UV irradiation, and how can their environmental impact be assessed?

- Methodological Answer : Conduct photolysis experiments using a UV chamber (254 nm) and analyze products via LC-HRMS. Identified products (e.g., chloroacetic acid, sulfonic acid derivatives) should undergo ecotoxicity testing using Daphnia magna bioassays. Use QSAR models to predict persistence and bioaccumulation .

Q. How can researchers resolve contradictions in reported solubility data for sodium 2-chloro-1-hydroxyethanesulfonate across different solvent systems?

- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods with HPLC quantification. Variables like ionic strength (e.g., NaCl addition) and temperature must be controlled. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD .

Methodological Best Practices

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate synthesis parameters (temperature, pH) with purity outcomes. Report uncertainties via error bars and confidence intervals .

- Instrumentation Calibration : Validate chromatographic methods with certified reference materials (CRMs) to ensure accuracy. For NMR, use deuterated solvents and internal standards (e.g., TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.